molecular formula C19H17ClN2O3S2 B11081964 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11081964
M. Wt: 420.9 g/mol
InChI Key: QQPNMXAWRRCGJD-UHFFFAOYSA-N
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Description

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines a benzothieno and thiazolo ring system with a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is to start with the appropriate benzothiophene and thiazole derivatives, which are then subjected to cyclization reactions under controlled conditions to form the desired pyrimidinone ring system. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN2O3S2

Molecular Weight

420.9 g/mol

IUPAC Name

14-(3-chloro-4-hydroxy-5-methoxyphenyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one

InChI

InChI=1S/C19H17ClN2O3S2/c1-25-13-7-9(6-11(20)16(13)23)12-8-26-19-21-17-15(18(24)22(12)19)10-4-2-3-5-14(10)27-17/h6-7,12,23H,2-5,8H2,1H3

InChI Key

QQPNMXAWRRCGJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N23)Cl)O

Origin of Product

United States

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